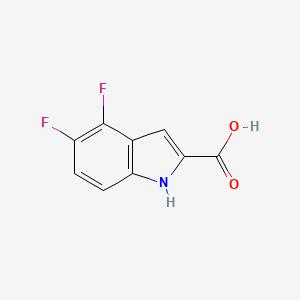

4,5-Difluoro-1H-indole-2-carboxylic acid

Description

Historical Context of Indole-2-carboxylic Acid Derivatives in Drug Development

The journey of indole-2-carboxylic acid derivatives in drug development is marked by a continuous evolution of understanding their therapeutic potential. Initially recognized for their broad biological activities, these compounds have been systematically optimized to target specific biological pathways. A significant breakthrough in their application came with the discovery of their potent antiviral properties, particularly as inhibitors of HIV-1 integrase. mdpi.comnih.gov Early research demonstrated that the indole-2-carboxylic acid core could effectively chelate the essential magnesium ions within the active site of the HIV-1 integrase enzyme, thereby inhibiting its strand transfer activity. mdpi.comnih.gov This foundational discovery paved the way for extensive structure-activity relationship (SAR) studies, where modifications at various positions of the indole (B1671886) ring were explored to enhance potency and overcome drug resistance. These investigations solidified the indole-2-carboxylic acid scaffold as a promising platform for the development of novel antiviral agents. rsc.orgresearchgate.net

Significance of Fluorine Substitutions in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to optimize various molecular properties. tandfonline.comnih.gov The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound changes in a molecule's biological behavior. tandfonline.combenthamscience.com

Impact on Molecular Properties and Receptor Interactions

The introduction of fluorine can significantly alter the electronic properties of a molecule, which in turn can influence its binding affinity to target proteins. tandfonline.comchemxyne.com Due to its high electronegativity, fluorine can modulate the acidity or basicity of nearby functional groups, affecting ionization and, consequently, how a drug interacts with its biological target. researchgate.netnih.gov The small van der Waals radius of fluorine allows it to often substitute for a hydrogen atom with minimal steric hindrance, while its electronic effects can lead to more favorable electrostatic and hydrophobic interactions within a receptor's binding pocket. benthamscience.comresearchgate.net This can result in enhanced potency and selectivity of the drug candidate. researchgate.net

Influence on Metabolic Stability

A key advantage of fluorination in drug design is the enhancement of metabolic stability. tandfonline.comnih.gov The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. tandfonline.comacs.org By strategically placing fluorine atoms at metabolically vulnerable sites on a molecule, medicinal chemists can block these metabolic pathways, leading to a longer half-life and improved bioavailability of the drug. nih.govacs.org This increased stability reduces the rate of drug clearance from the body, allowing for more sustained therapeutic effects. researchgate.net

Overview of Therapeutic Areas Targeted by Indole-2-carboxylic Acid Scaffolds

The versatility of the indole-2-carboxylic acid scaffold has led to its exploration in a wide range of therapeutic areas. Its ability to interact with various biological targets has made it a valuable template for the design of new drugs for viral infections and cancer.

Antiviral Agents, including HIV-1 Integrase Inhibitors

One of the most significant applications of indole-2-carboxylic acid derivatives has been in the development of antiviral agents, particularly as inhibitors of HIV-1 integrase. nih.govrsc.org This enzyme is crucial for the replication of the HIV-1 virus, and its inhibition effectively stops the viral life cycle. mdpi.comnih.gov The indole-2-carboxylic acid core has been identified as a potent scaffold for developing integrase strand transfer inhibitors (INSTIs). nih.govrsc.org Through virtual screening and subsequent chemical synthesis, numerous derivatives have been developed with impressive inhibitory activities. mdpi.comnih.gov Structural optimizations, including the introduction of halogenated benzene (B151609) rings and other side chains, have led to compounds with significantly improved potency. rsc.orgresearchgate.net

Table 1: Antiviral Activity of Selected Indole-2-carboxylic Acid Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| Indole-2-carboxylic acid (1) | HIV-1 Integrase | 32.37 rsc.org |

| Derivative 17a | HIV-1 Integrase | 3.11 rsc.orgresearchgate.net |

| Derivative 20a | HIV-1 Integrase | 0.13 mdpi.comnih.gov |

Anticancer Activity and Cytotoxicity

The indole scaffold is a common feature in many natural and synthetic compounds with anticancer properties. mdpi.comnih.gov Indole-2-carboxylic acid derivatives have been investigated for their potential as anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival. researchgate.netnih.gov Research has shown that these compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit key proteins involved in tumor growth. nih.govnih.gov For example, certain derivatives have been designed to target the 14-3-3η protein, which is implicated in the progression of liver cancer. researchgate.netnih.gov The structural versatility of this scaffold allows for the development of compounds with cytotoxic activity against a range of human cancer cell lines. mdpi.comresearchgate.net

Table 2: Anticancer Activity of a Selected 1H-indole-2-carboxylic Acid Derivative

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C11 | Bel-7402 (Liver Cancer) | Data not specified nih.gov |

| SMMC-7721 (Liver Cancer) | Data not specified nih.gov | |

| SNU-387 (Liver Cancer) | Data not specified nih.gov | |

| Hep G2 (Liver Cancer) | Data not specified nih.gov | |

| Hep 3B (Liver Cancer) | Data not specified nih.gov | |

| Bel-7402/5-Fu (Chemoresistant Liver Cancer) | Data not specified nih.gov |

Enzyme Inhibition

Derivatives of 4,5-difluoro-1H-indole-2-carboxylic acid have been investigated as inhibitors of several key enzymes implicated in pathological processes.

Cyclin-Dependent Kinase 2 (CDK2): Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. mdpi.com Indole-based compounds have been identified as potent inhibitors of CDK2. mdpi.com For instance, a series of 5-substituted-3-ethylindole-2-carboxamides were designed and synthesized as dual inhibitors of the epidermal growth factor receptor (EGFR) and CDK2. Several of these compounds demonstrated significant antiproliferative activity against various cancer cell lines, with GI50 values in the nanomolar range. nih.gov Specifically, compounds 5g and 5i inhibited CDK2 with IC50 values of 33 ± 04 nM and 46 ± 05 nM, respectively. nih.gov This line of research underscores the potential of the indole-2-carboxamide scaffold in developing targeted cancer therapies. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): IDO1 and TDO are enzymes that play a critical role in immune evasion by cancer cells through the catabolism of tryptophan. nih.govfrontiersin.org Inhibition of these enzymes is a promising strategy in cancer immunotherapy. A variety of indole-2-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit both IDO1 and TDO. nih.gov One study identified a 6-acetamido-indole-2-carboxylic acid derivative, compound 9o-1 , as a potent dual inhibitor with IC50 values of 1.17 µM for IDO1 and 1.55 µM for TDO. nih.gov Further investigation led to the discovery of a para-benzoquinone derivative, 9p-O , which exhibited even stronger inhibition with IC50 values in the double-digit nanomolar range for both enzymes. nih.gov

Aldose Reductase: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions, contributing to diabetic complications. nih.govnih.gov Aldose reductase inhibitors (ARIs) are therefore of significant therapeutic interest. nih.govopenmedicinalchemistryjournal.com While specific studies on this compound derivatives as ARIs are not detailed in the provided context, the broader class of indole-based compounds has been explored for this purpose. nih.gov Carboxylic acid derivatives, in general, are a major class of ARIs. mdpi.comunipi.it

| Enzyme Target | Compound | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| CDK2 | Compound 5g | 33 ± 04 nM | nih.gov |

| CDK2 | Compound 5i | 46 ± 05 nM | nih.gov |

| IDO1 | Compound 9o-1 | 1.17 µM | nih.gov |

| TDO | Compound 9o-1 | 1.55 µM | nih.gov |

| IDO1 | Compound 9p-O | Double-digit nM | nih.gov |

| TDO | Compound 9p-O | Double-digit nM | nih.gov |

Cannabinoid Receptor Allosteric Modulation (CB1)

The cannabinoid CB1 receptor, a G protein-coupled receptor, is a key player in numerous physiological processes. unc.edu Allosteric modulators offer a nuanced approach to targeting this receptor, potentially avoiding the side effects associated with direct agonists or antagonists. unc.edu The indole-2-carboxamide structure has been pivotal in the discovery of the first allosteric modulators for the CB1 receptor. nih.gov

One of the pioneering compounds, Org27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide), was found to positively cooperate with the binding of CB1 receptor agonists while exhibiting negative cooperativity with inverse agonists. nih.gov Another related compound, Org27759 (3-ethyl-5-fluoro-1H-indole-2-carboxylic acid [2-(94-dimethylamino-phenyl)-ethyl]-amide), also demonstrated this allosteric behavior. nih.govrealmofcaring.org These molecules act as insurmountable antagonists of receptor function, reducing the maximal effect of CB1 receptor agonists. nih.gov This discovery opened a new avenue for the therapeutic modulation of the endocannabinoid system. realmofcaring.org

Antimicrobial and Anti-TB Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Indole-2-carboxamide derivatives have demonstrated significant potential in this area, particularly against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.

Several studies have highlighted the potent anti-TB activity of indole-2-carboxamides. nih.govrsc.org The 4,6-difluoro analogue 8h showed a minimum inhibitory concentration (MIC) of 0.70 µM against M. tb. nih.gov This was more active than some parent compounds and only two-fold less potent than its 4,6-dichloro counterpart (8g , MIC = 0.32 µM). nih.gov The mechanism of action for many of these compounds is believed to be the inhibition of MmpL3, a crucial transporter involved in the synthesis of the mycobacterial cell wall. researchgate.netnih.gov Further modifications led to the identification of compound 26 (4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide), which exhibited excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) M. tb strains, with an MIC of 0.012 µM. researchgate.net

| Compound | Substitution on Indole Ring | MIC against M. tb (µM) | Reference |

|---|---|---|---|

| Compound 8h | 4,6-difluoro | 0.70 | nih.gov |

| Compound 8g | 4,6-dichloro | 0.32 | nih.gov |

| Compound 26 | 4,6-difluoro | 0.012 | researchgate.net |

CFTR Potentiation

The cystic fibrosis transmembrane conductance regulator (CFTR) is an ion channel, and mutations in its gene cause cystic fibrosis (CF). nih.gov CFTR potentiators are a class of drugs that enhance the function of mutant CFTR channels at the cell surface. nih.gov While the provided information does not directly link this compound to CFTR potentiation, the indole scaffold is present in Tezacaftor , a CFTR corrector. mdpi.com The development of small molecules to modulate CFTR function is an active area of research, with compounds like Ivacaftor serving as a key potentiator. nih.govnih.govmdpi.com

Research Landscape of this compound and its Derivatives

The research landscape for this compound and its derivatives is dynamic and expanding. The core indole scaffold has proven to be a remarkably fruitful starting point for the development of compounds with a wide spectrum of biological activities. openmedicinalchemistryjournal.com Current research continues to explore the structure-activity relationships of these compounds to optimize their potency, selectivity, and pharmacokinetic properties for various therapeutic targets. The introduction of the difluoro substitution pattern is a key strategy in this optimization process. The diverse applications, from oncology and infectious diseases to neurological disorders, ensure that this chemical scaffold will remain an area of intense investigation in medicinal chemistry for the foreseeable future.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFXCRBXBVXTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646541 | |

| Record name | 4,5-Difluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-61-5 | |

| Record name | 4,5-Difluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-difluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5 Difluoro 1h Indole 2 Carboxylic Acid

Established Synthetic Routes to the Indole-2-carboxylic Acid Core

The indole-2-carboxylic acid framework is a common structural motif in medicinal chemistry and natural products. Over the years, several reliable methods have been developed for its synthesis, with the Reissert and Fischer indole (B1671886) syntheses being among the most prominent.

Reissert Reductive Cyclization Approaches

The Reissert indole synthesis is a classical method for preparing indole-2-carboxylic acids and their derivatives. The process begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide. This initial step yields an ethyl o-nitrophenylpyruvate. Subsequent reductive cyclization of this intermediate, typically using reagents like zinc in acetic acid or catalytic hydrogenation, leads to the formation of the indole-2-carboxylic acid core. The reaction is versatile and can be adapted for a range of substituted o-nitrotoluenes, providing access to a variety of substituted indole-2-carboxylic acids.

The key steps in the Reissert synthesis are:

Condensation: An o-nitrotoluene reacts with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.

Reductive Cyclization: The nitro group of the pyruvate (B1213749) intermediate is reduced to an amine, which then undergoes an intramolecular cyclization to form the indole ring.

Different reducing agents can be employed for the cyclization step, including zinc dust in acetic acid, ferrous sulfate (B86663) with ammonia, or catalytic hydrogenation, which can sometimes offer milder reaction conditions and improved yields.

Japp–Klingemann Variation of Fischer Indole Synthesis Adaptations

The Japp–Klingemann reaction is a powerful tool for the synthesis of hydrazones, which are key intermediates in the Fischer indole synthesis. This method is particularly useful for the preparation of indole-2-carboxylic acids when starting from β-keto-acids or their esters. The reaction involves the coupling of an aryl diazonium salt with a β-keto-ester.

The general mechanism proceeds as follows:

Deprotonation: A base removes a proton from the α-carbon of the β-keto-ester.

Azo Coupling: The resulting enolate anion attacks the aryl diazonium salt to form an azo compound.

Hydrolysis and Decarboxylation: The azo intermediate undergoes hydrolysis, leading to the cleavage of the acyl group and the formation of a hydrazone.

This resulting hydrazone can then be subjected to the conditions of the Fischer indole synthesis, which involves treatment with a strong acid to induce cyclization and formation of the indole ring. By choosing an appropriate β-keto-ester, this method can be tailored to produce indole-2-carboxylic acid derivatives. The Fischer indole synthesis itself involves the acid-catalyzed intramolecular cyclization of an arylhydrazone, with the elimination of ammonia. wikipedia.org

Specific Synthesis of 4,5-Difluoro-1H-indole-2-carboxylic Acid and its Esters

The synthesis of the specifically substituted this compound and its esters requires careful selection of starting materials and reaction conditions to ensure the correct regiochemistry of the fluorine substituents.

Multi-step Synthesis from Fluorinated Aniline (B41778) Derivatives

A common and effective strategy for the synthesis of this compound involves a multi-step sequence starting from a readily available fluorinated aniline. A plausible synthetic route begins with 3,4-difluoroaniline. This starting material can be converted into 5,6-difluoro-1H-indole-2,3-dione (5,6-difluoroisatin) through a reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization in the presence of a strong acid like sulfuric acid. google.com

The resulting 5,6-difluoroisatin can then be oxidatively cleaved to produce 2-amino-4,5-difluorobenzoic acid. This transformation is typically achieved using hydrogen peroxide in a basic solution. google.com The subsequent conversion of the amino-acid to the target indole-2-carboxylic acid would then involve further synthetic steps.

While a direct conversion from 2-amino-4,5-difluorobenzoic acid to this compound is not explicitly detailed in readily available literature, analogous syntheses often proceed through diazotization of the aniline followed by a Sandmeyer-type reaction to introduce a handle for further manipulation and cyclization to form the indole ring.

Regioselective Iodination and Subsequent Cyclization

Regioselective functionalization of the indole core is another strategy to introduce substituents at specific positions. While direct iodination of the indole ring typically occurs at the C3 and C5 positions, a two-step procedure can be employed to achieve iodination at the C5 position of an indole-2-carboxylate. This involves an initial regioselective C3, C5-bis-iodination of ethyl 1H-indole-2-carboxylate, followed by a zinc-mediated dehalogenation at the C3 position to yield ethyl 5-iodo-1H-indole-2-carboxylate.

Although this method has been described for the synthesis of the 5-iodo derivative, a similar strategy could potentially be adapted for the synthesis of fluorinated analogues, provided a suitable fluorinated indole starting material is available. The challenge lies in the initial regioselective introduction of the fluorine atoms onto the indole ring.

Esterification Procedures

The esterification of this compound can be accomplished using standard methods, most notably the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to either use a large excess of the alcohol or to remove the water that is formed during the reaction.

Alternatively, the carboxylate can be converted to an ester via an SN2 reaction. This involves deprotonating the carboxylic acid with a base to form the carboxylate anion, which then acts as a nucleophile to attack a primary alkyl halide. This method is particularly useful for preparing esters of primary alcohols.

Hydrolysis of Esters to the Carboxylic Acid

The final step in many synthetic routes to this compound is the hydrolysis of a corresponding ester precursor, typically an ethyl or methyl ester. This transformation is a critical step that is generally accomplished under alkaline conditions to yield the target carboxylic acid in high purity and yield.

Research into the synthesis of various indole-2-carboxylic acids has established reliable methods for this conversion. The use of aqueous potassium hydroxide (B78521) (KOH) in a solvent such as acetone (B3395972) is a common and effective method, often resulting in excellent yields of the desired acid. mdpi.com The reaction proceeds through a saponification mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification then furnishes the final carboxylic acid.

Alternatively, other alkali metal hydroxides can be employed. Mild alkaline hydrolysis using lithium hydroxide (LiOH) in an aqueous dimethoxyethane mixture has been shown to quantitatively yield the corresponding acid in related systems. clockss.org Sodium hydroxide (NaOH) is also a viable reagent for this transformation. clockss.org The choice of base and solvent system can be optimized to ensure complete reaction while minimizing any potential degradation of the sensitive indole ring, particularly if other functional groups are present.

The progress of the hydrolysis can be monitored by the disappearance of the ester's characteristic signals (e.g., the ethoxy or methoxy (B1213986) group protons) in 1H-NMR spectroscopy and the appearance of a broad signal for the carboxylic acid proton. mdpi.com

Table 1: Conditions for Alkaline Hydrolysis of Indole-2-Carboxylate Esters

| Reagent | Solvent System | Typical Yield | Source |

| Potassium Hydroxide (KOH) | Aqueous Acetone | Excellent | mdpi.com |

| Lithium Hydroxide (LiOH) | Aqueous Dimethoxyethane | Nearly Quantitative | clockss.org |

| Sodium Hydroxide (NaOH) | Aqueous Dioxane/Methanol (B129727)/Water | N/A | clockss.org |

Novel Synthetic Approaches and Optimization Strategies

The synthesis of complex molecules like this compound necessitates the development of novel approaches and the optimization of existing methods to enhance efficiency, reduce waste, and improve product purity.

Development of Conditions to Eliminate Side Product Formation

A significant challenge in indole synthesis is the potential for side product formation. The indole nucleus, while aromatic, is electron-rich and susceptible to various side reactions, including oxidation, acid-catalyzed polymerization, and electrophilic substitution, most commonly at the C3 position. ed.ac.uk For instance, competitive oligomerization of the indole starting material can occur under certain conditions. ed.ac.uk

To mitigate these unwanted reactions, several strategies are employed:

N-Protection: The indole nitrogen is often protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group. This strategy can prevent side reactions at the nitrogen and modulate the reactivity of the indole ring, thereby improving the yield and purity of subsequent transformations. clockss.org

Control of Reaction Conditions: Careful control of pH, temperature, and reaction time is crucial. For example, strong acidic conditions are often avoided to prevent polymerization. The choice of reagents is also critical; milder reagents are preferred to avoid degradation of the starting materials and products.

Inert Atmosphere: Reactions involving sensitive indole intermediates are frequently carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to colored impurities and reduced yields.

Optimization focuses on developing reaction conditions that favor the desired pathway exclusively, often through systematic screening of solvents, bases, catalysts, and temperature profiles to identify a robust process window where side product formation is minimized.

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. mdpi.com The synthesis of this compound can be made more environmentally benign by incorporating these principles.

Key green chemistry considerations include:

Catalysis: The use of catalytic rather than stoichiometric quantities of reagents improves atom economy and reduces waste. The development of heterogeneous solid acid catalysts, for instance, offers advantages in terms of easy separation and reusability, which is beneficial from both an economic and environmental perspective. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic radiation are being explored to accelerate reaction rates, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating. mdpi.com

Use of Safer Reagents: Employing less toxic and hazardous reagents is fundamental. For example, using hydrogen peroxide (H₂O₂) as a "green" oxidant in certain synthetic steps can replace traditional, more hazardous oxidizing agents, as its only byproduct is water. nih.gov

Biocatalysis: The use of enzymes as catalysts for specific transformations is a growing area of interest. rsc.org For the final hydrolysis step, employing an esterase could offer a mild and highly selective alternative to chemical hydrolysis, operating under neutral pH and ambient temperature. scilit.com

Challenges and Future Directions in Synthesis

Despite the established methods, the synthesis of this compound presents ongoing challenges and opportunities for future innovation.

Challenges:

Reactivity of Fluorinated Precursors: The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring significantly alters the electron density and reactivity of the precursors. This can necessitate harsher reaction conditions for the key indole ring-forming cyclization step compared to non-fluorinated analogues, which may in turn lead to more side products.

Scale-up Issues: Transitioning a synthetic route from the laboratory bench to an industrial scale can present unforeseen challenges, including issues with heat transfer, mixing, and purification. nih.gov Ensuring process safety and consistency at a larger scale is a critical hurdle.

Future Directions:

Continuous Flow Synthesis: The development of continuous flow processes offers a promising avenue for the synthesis of this compound. rsc.org Flow chemistry can provide better control over reaction parameters, improve safety by minimizing the volume of hazardous reagents at any given time, and facilitate easier scale-up.

Advanced Catalysis: Further research into novel catalytic systems, including metal-free catalysts and biocatalysts, could lead to more efficient and selective synthetic routes. nih.govrsc.org

Computational Chemistry: The use of computational modeling and simulation can aid in predicting reaction outcomes, optimizing reaction conditions, and designing more efficient synthetic pathways, thereby reducing the need for extensive experimental screening.

One-Pot Procedures: Designing synthetic strategies that combine multiple steps into a single "one-pot" procedure can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, solvents, and resources.

Addressing these challenges and exploring these future directions will be crucial for the continued development of improved and more sustainable methods for producing this compound.

Chemical Reactivity and Derivatization of 4,5 Difluoro 1h Indole 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is readily transformed into various derivatives such as esters, amides, and acid chlorides, providing key intermediates for further synthetic modifications.

Esterification of 4,5-Difluoro-1H-indole-2-carboxylic acid is a common transformation to protect the carboxylic acid, enhance solubility in organic solvents, or to modify its electronic properties. A prevalent method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or a large excess of the alcohol is used. libretexts.org

Alternatively, esters can be synthesized in a two-step process. First, the carboxylic acid is converted to its more reactive acid chloride, which is then treated with the desired alcohol. commonorganicchemistry.com Another method involves reaction with an alkylating agent like iodomethane (B122720) in the presence of a base. commonorganicchemistry.com

| Reactant | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol (excess), H₂SO₄ (catalyst), Heat | Methyl 4,5-difluoro-1H-indole-2-carboxylate | Fischer Esterification masterorganicchemistry.com |

| This compound | Ethanol (excess), HCl (catalyst), Heat | Ethyl 4,5-difluoro-1H-indole-2-carboxylate | Fischer Esterification masterorganicchemistry.com |

The formation of amides from this compound is a key reaction in medicinal chemistry, as the amide bond is a core component of many pharmaceutical agents. mychemblog.com Direct condensation with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated using a coupling reagent. nih.govfishersci.co.uk

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with additives like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.comnih.govresearchgate.net These reactions are typically performed in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. fishersci.co.uk This methodology allows for the coupling of the indole (B1671886) acid with a wide variety of primary and secondary amines to produce a diverse library of indole-2-carboxamides. nih.govnih.gov

| Carboxylic Acid | Amine | Reagents and Conditions | Product |

|---|---|---|---|

| 4,6-Difluoroindole-2-carboxylic acid | Benzylamine (B48309) | HATU, DIPEA, DMF | N-Benzyl-4,6-difluoro-1H-indole-2-carboxamide nih.gov |

| 5,7-Difluoro-3-methyl-1H-indole-2-carboxylic acid | 4-(Piperidin-1-yl)phenethylamine | BOP reagent, DIPEA, DCM | 5,7-Difluoro-3-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide nih.gov |

| 1H-Indole-2-carboxylic acid | Substituted benzyl (B1604629) hydrazine (B178648) | EDCI, DCM | N'-(Substituted benzyl)-1H-indole-2-carbohydrazide mdpi.comsemanticscholar.org |

For reactions with less reactive nucleophiles or to achieve higher yields, this compound can be converted to its highly reactive acid chloride derivative, 4,5-Difluoro-1H-indole-2-carbonyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.orgcommonorganicchemistry.com The reaction with oxalyl chloride is often preferred as it is milder and the byproducts (CO, CO₂, HCl) are gaseous, simplifying purification. wikipedia.org A catalytic amount of DMF is commonly added to facilitate the reaction via the formation of the Vilsmeier reagent as the active chlorinating species. wikipedia.org

The resulting acid chloride is generally not isolated due to its sensitivity to moisture but is used immediately in the next step (in situ) to react with nucleophiles like alcohols or amines to form the corresponding esters or amides. fishersci.co.ukorgsyn.org

| Reactant | Reagents and Conditions | Product Intermediate |

|---|---|---|

| This compound | (COCl)₂, cat. DMF, DCM, Room Temperature | 4,5-Difluoro-1H-indole-2-carbonyl chloride orgsyn.orgcommonorganicchemistry.com |

| This compound | SOCl₂, Reflux | 4,5-Difluoro-1H-indole-2-carbonyl chloride |

The synthesis of carbohydrazides from indole-2-carboxylic acids serves as a gateway to various heterocyclic systems. This is accomplished through the hydrazinolysis of the corresponding ester derivative, such as methyl or ethyl 4,5-difluoro-1H-indole-2-carboxylate. The reaction involves heating the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O), typically in a protic solvent like ethanol. mdpi.comresearchgate.net The resulting 4,5-Difluoro-1H-indole-2-carbohydrazide is a versatile intermediate that can be condensed with aldehydes, ketones, or other electrophiles to form hydrazones and subsequently cyclized into various heterocyclic structures. mdpi.comresearchgate.net

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| Ethyl 4,5-difluoro-1H-indole-2-carboxylate | Hydrazine hydrate, Ethanol, Reflux | 4,5-Difluoro-1H-indole-2-carbohydrazide mdpi.com |

Functionalization of the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The preferred site for such reactions is the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate).

To avoid side reactions with the acidic N-H proton and the carboxylic acid group, functionalization of the indole ring is often carried out on the ester derivative, such as methyl or ethyl 4,5-difluoro-1H-indole-2-carboxylate.

Two classic reactions for C-3 functionalization are the Vilsmeier-Haack reaction and the Mannich reaction.

Vilsmeier-Haack Reaction: This reaction introduces a formyl (-CHO) group at the C-3 position. It employs the Vilsmeier reagent, which is formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, typically DMF. wikipedia.orgorganic-chemistry.org The electrophilic Vilsmeier reagent attacks the C-3 position, and subsequent hydrolysis of the resulting iminium salt yields the 3-formylindole derivative. wikipedia.org This aldehyde is a valuable precursor for synthesizing a variety of more complex indole derivatives.

Mannich Reaction: This is a three-component reaction that installs an aminomethyl group at the C-3 position. wikipedia.org It involves the reaction of the indole ester with formaldehyde (B43269) and a secondary amine (such as dimethylamine, piperidine, or morpholine) under acidic conditions. wikipedia.org An electrophilic Eschenmoser's salt or a pre-formed iminium ion attacks the nucleophilic C-3 position to yield the corresponding Mannich base. These products are useful synthetic intermediates themselves.

| Reactant | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| Ethyl 4,5-difluoro-1H-indole-2-carboxylate | 1. POCl₃, DMF; 2. Aqueous workup | Ethyl 4,5-difluoro-3-formyl-1H-indole-2-carboxylate | Vilsmeier-Haack Reaction wikipedia.orgorganic-chemistry.org |

| Ethyl 4,5-difluoro-1H-indole-2-carboxylate | Formaldehyde, Dimethylamine, Acetic acid | Ethyl 3-((dimethylamino)methyl)-4,5-difluoro-1H-indole-2-carboxylate | Mannich Reaction wikipedia.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4,6-Difluoroindole-2-carboxylic acid |

| 5,7-Difluoro-3-methyl-1H-indole-2-carboxylic acid |

| 1H-Indole-2-carboxylic acid |

| Methyl 4,5-difluoro-1H-indole-2-carboxylate |

| Ethyl 4,5-difluoro-1H-indole-2-carboxylate |

| N-Benzyl-4,6-difluoro-1H-indole-2-carboxamide |

| 5,7-Difluoro-3-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide |

| N'-(Substituted benzyl)-1H-indole-2-carbohydrazide |

| 4,5-Difluoro-1H-indole-2-carbonyl chloride |

| 4,5-Difluoro-1H-indole-2-carbohydrazide |

| Ethyl 4,5-difluoro-3-formyl-1H-indole-2-carboxylate |

| Ethyl 3-((dimethylamino)methyl)-4,5-difluoro-1H-indole-2-carboxylate |

| Methanol |

| Ethanol |

| Sulfuric acid (H₂SO₄) |

| Hydrochloric acid (HCl) |

| Iodomethane |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| 1-Hydroxybenzotriazole (HOBt) |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| BOP reagent (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) |

| Dichloromethane (DCM) |

| Dimethylformamide (DMF) |

| N,N-diisopropylethylamine (DIPEA) |

| Benzylamine |

| 4-(Piperidin-1-yl)phenethylamine |

| Benzyl hydrazine |

| Thionyl chloride (SOCl₂) |

| Oxalyl chloride ((COCl)₂) |

| Hydrazine hydrate (N₂H₄·H₂O) |

| Phosphorus oxychloride (POCl₃) |

| Formaldehyde |

| Dimethylamine |

| Acetic acid |

C-H Functionalization Strategies

Direct C-H functionalization is a powerful and atom-economical tool for the elaboration of complex molecules. For the this compound scaffold, the electron-withdrawing nature of the fluorine atoms influences the reactivity of the C-H bonds. The indole nucleus has several C-H bonds that can be targeted for functionalization, with the C3, C7, and C6 positions being of particular interest.

Recent studies on related indole systems have demonstrated that transition metal-catalyzed C-H activation is a viable strategy. While specific data for this compound is limited, general principles suggest that directing groups on the indole nitrogen can be employed to achieve site-selectivity. For instance, a removable directing group can facilitate palladium- or rhodium-catalyzed arylation or alkenylation at the less sterically hindered C7 position. Conversely, functionalization at the C3 position, which is electronically favored for electrophilic substitution, can also be achieved through carefully controlled reaction conditions. The fluorine substituents at the C4 and C5 positions are expected to decrease the electron density of the benzene (B151609) ring, thereby influencing the regioselectivity of C-H functionalization on the carbocyclic portion of the indole.

Table 1: Potential C-H Functionalization Strategies for this compound

| Position | Catalyst/Reagent System (Hypothetical) | Potential Product |

| C3 | Electrophilic reagents (e.g., Vilsmeier-Haack) | 3-Formyl-4,5-difluoro-1H-indole-2-carboxylic acid |

| C7 | Pd(OAc)₂ with a directing group on N1 | 7-Aryl-4,5-difluoro-1H-indole-2-carboxylic acid derivatives |

| C6 | Iridium-catalyzed borylation | 6-Boryl-4,5-difluoro-1H-indole-2-carboxylic acid for further coupling |

Introduction of Alkyl Side Chains

The introduction of alkyl side chains to the this compound core can be accomplished through several synthetic methodologies. N-alkylation at the indole nitrogen is typically straightforward, achieved by deprotonation with a suitable base followed by reaction with an alkyl halide.

C-alkylation presents a greater challenge due to the multiple potential reaction sites. Friedel-Crafts type alkylations at the C3 position can be envisioned, although the electron-withdrawing fluorine atoms may deactivate the ring towards classical electrophilic substitution. More modern approaches, such as radical alkylation or transition metal-catalyzed cross-coupling reactions of a pre-halogenated indole, are likely to be more effective. For instance, a 3-halo-4,5-difluoro-1H-indole-2-carboxylic acid ester could undergo Suzuki or Negishi coupling with an appropriate alkyl-boron or alkyl-zinc reagent.

Halogenation and its Positional Impact

The regioselective halogenation of this compound provides valuable intermediates for further functionalization through cross-coupling reactions. The electronic properties of the difluorinated indole ring play a crucial role in determining the position of halogenation. The C3 position is the most nucleophilic and is therefore the most likely site for electrophilic halogenation using reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

Halogenation at other positions, such as C6 or C7, would likely require more specialized conditions, potentially involving directed ortho-metalation strategies if a suitable directing group is installed on the indole nitrogen. The introduction of a halogen at a specific position can have a significant impact on the biological activity of the resulting derivatives and provides a handle for the synthesis of a diverse library of compounds.

Table 2: Regioselective Halogenation of this compound Derivatives

| Reagent | Position of Halogenation | Reaction Conditions |

| N-Bromosuccinimide (NBS) | C3 | Inert solvent, room temperature |

| N-Iodosuccinimide (NIS) | C3 | Acetonitrile, room temperature |

| Directed lithiation followed by quenching with an electrophilic halogen source | C7 or C6 | Strong base (e.g., LDA), low temperature |

Introduction of Heteroaromatic and Phenyl Ring Substitutions

The synthesis of derivatives bearing heteroaromatic and phenyl ring substitutions is of significant interest for modulating the pharmacological properties of the this compound scaffold. These substitutions are most commonly introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.

This approach necessitates the prior regioselective halogenation of the indole core. For example, a 3-bromo or 6-bromo-4,5-difluoro-1H-indole-2-carboxylic acid ester can be coupled with a wide variety of aryl or heteroaryl boronic acids (or their esters) to yield the corresponding substituted derivatives. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Table 3: Cross-Coupling Reactions for Aryl and Heteroaryl Substitution

| Reaction Type | Substrate | Coupling Partner | Catalyst System |

| Suzuki-Miyaura | 6-Bromo-4,5-difluoro-1H-indole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ |

| Buchwald-Hartwig | 7-Iodo-4,5-difluoro-1H-indole-2-carboxylate | Aniline (B41778) derivative | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |

Chiral Synthesis of this compound Derivatives

The development of enantiomerically pure derivatives of this compound is crucial, as the stereochemistry of a drug molecule often dictates its biological activity and safety profile. Chiral synthesis can be approached in several ways, including the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures.

One potential strategy involves the esterification of the carboxylic acid with a chiral alcohol, followed by separation of the resulting diastereomers and subsequent hydrolysis to obtain the enantiomerically pure acid. Alternatively, asymmetric hydrogenation of a suitable prochiral precursor, such as a dehydro-amino acid derivative synthesized from the indole-2-carboxylic acid, could provide access to chiral amino acid analogs. The field of organocatalysis also offers promising avenues for the enantioselective functionalization of the indole core, leading to chiral derivatives. While specific examples for the chiral synthesis of this compound derivatives are not extensively reported, the application of established asymmetric methodologies to this scaffold holds significant potential.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4,5 Difluoro 1h Indole 2 Carboxylic Acid Derivatives

Influence of Difluorination on Biological Activity

The introduction of fluorine atoms into a drug candidate can profoundly alter its physicochemical and biological properties. Fluorine's high electronegativity imparts a strong inductive effect, which can increase the acidity of the carboxylic acid group, thereby influencing its binding affinity to biological targets. libretexts.org This modification can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which may improve membrane permeability.

In the context of indole-2-carboxylic acid derivatives, fluorination has been shown to be a viable strategy for enhancing biological activity. For instance, studies on antitubercular agents revealed that a 4,6-difluoro-substituted indole-2-carboxamide was more potent than some non-fluorinated or differently halogenated analogs. nih.gov Specifically, the 4,6-difluoro analogue 8h (MIC = 0.70 μM) was more active than the parent N-rimantadine-4,6-dimethylindole-2-carboxamide (4 ) (MIC = 0.88 μM). nih.gov This highlights the positive impact that specific difluorination patterns can have on potency.

SAR of Indole-2-carboxylic Acid Scaffold Modifications

Systematic modifications of the indole-2-carboxylic acid scaffold have been crucial in elucidating the structural requirements for various biological activities, including enzyme inhibition and receptor modulation. nih.govnih.gov The key positions for modification include the C-2 carboxylic acid, the N-1 indole (B1671886) nitrogen, the C-3 position, and the peripheral benzene (B151609) ring (C-4, C-5, C-6, and C-7).

The carboxylic acid at the C-2 position is a critical functional group, often involved in key interactions with biological targets, such as chelating metal ions in enzyme active sites. mdpi.comnih.gov However, its acidic nature can limit cell permeability and bioavailability. Consequently, converting the carboxylic acid to bioisosteres like amides or esters is a common prodrug or optimization strategy. nih.gov

In the development of antitubercular agents, amide coupling of 4,6-difluoroindole-2-carboxylic acid with amines like benzylamine (B48309) rendered highly active compounds. nih.gov This suggests that for certain targets, the hydrogen bonding capabilities of the amide group are preferred over the ionic interactions of the carboxylate. Similarly, a series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent apoptosis inducers, indicating that more complex modifications at the C-2 position can lead to novel mechanisms of action. nih.gov

However, for other targets, the free carboxylic acid is essential. In the development of HIV-1 integrase inhibitors, it was observed that the indole core and the C-2 carboxyl group chelate two Mg²⁺ ions within the active site of the enzyme. mdpi.comnih.gov Esterification of the C-2 carboxyl group in these derivatives led to a loss of activity, confirming the necessity of the free acid for the metal-chelating mechanism. nih.gov

Table 1: Effect of C-2 Position Modification on HIV-1 Integrase Inhibition

For antioxidant indole-2-carboxamides, the introduction of a para-fluorobenzyl ring on the indole nitrogen was found to have a positive effect on the superoxide (B77818) anion scavenging activity in one case, though this was not a general trend across all tested compounds. tandfonline.com Research on selective Mcl-1 inhibitors involved substituting a benzenesulfonyl group at the N-1 position to achieve a preferred geometry for accessing a specific pocket (p1) in the target protein. nih.gov In other studies, simple alkylation with groups like allyl or benzyl (B1604629) at the N-1 position has been used to generate libraries of derivatives for biological screening. mdpi.com The unsubstituted indole nitrogen is also considered important for the antioxidant activity of some C-3 substituted indoles, as its presence is mandatory for the proposed free radical quenching mechanism. nih.gov

The C-3 position is a frequent site for substitution, and the nature of the group at this position often has a profound influence on biological activity. acs.org

Apoptosis Induction: In a series of indole-2-carboxylic acid benzylidene-hydrazides, substitution at the C-3 position was found to be critical for apoptotic activity. Replacing a C-3 methyl group with a phenyl group led to a 20-fold increase in potency. nih.gov

HIV-1 Integrase Inhibition: For HIV-1 integrase inhibitors, introducing a long, hydrophobic branch at the C-3 position was a successful strategy to improve interaction with a hydrophobic cavity near the enzyme's active site. mdpi.comnih.gov This modification, combined with other optimal substitutions, led to compound 20a , which had an IC₅₀ of 0.13 μM. mdpi.com

CB1 Allosteric Modulators: In the development of cannabinoid receptor 1 (CB1) allosteric modulators based on the indole-2-carboxamide scaffold, the C-3 position was found to prefer a linear alkyl group. acs.org Increasing the alkyl chain length from ethyl to n-pentyl enhanced the allosteric effect. acs.org

The diverse roles of the C-3 substituent highlight its importance in tailoring derivatives towards specific biological targets.

Halogenation on the benzene ring of the indole scaffold is a key strategy for modulating activity, lipophilicity, and binding interactions. The position and nature of the halogen can have distinct effects.

In the development of antitubercular indole-2-carboxamides, substitutions at the C-4 and C-6 positions were found to be optimal for activity. nih.gov A comparison between di-halogenated analogues showed that the 4,6-dichloro derivative (8g ) was the most potent (MIC = 0.32 μM), being nearly three-fold more active than the 4,6-dimethyl parent compound (4 ) and two-fold more potent than its 4,6-difluoro counterpart (8h , MIC = 0.70 μM). nih.gov This suggests that while fluorination is beneficial, larger halogens like chlorine can, in some cases, provide superior activity, possibly due to increased lipophilicity or specific halogen bonding interactions. nih.gov

For HIV-1 integrase inhibitors, introducing a halogenated phenyl group at the C-6 position was proposed to improve π-π stacking interactions with the viral DNA. nih.gov This strategy led to compound 17a , which demonstrated markedly improved integrase inhibition (IC₅₀ = 3.11 µM) compared to the unsubstituted parent compound (IC₅₀ = 32.37 µM). nih.gov Similarly, in a different series of HIV-1 integrase inhibitors, a 6-((2,4-difluorophenyl)amino) group was incorporated, contributing to potent activity. mdpi.com

Table 2: Comparison of Halogen Substitution Patterns on Antitubercular Activity

Beyond the C-5 and C-6 positions, substitutions at C-4 and C-7 also play a significant role in defining the SAR of indole-2-carboxylic acid derivatives.

In the pursuit of selective CysLT1 antagonists, the effects of substituents around the indole ring were investigated. nih.gov It was found that substitution at the C-4 position was the least favorable for activity. In contrast, methoxy (B1213986) group substitution at the C-7 position was the most favorable, leading to one of the most potent and selective antagonists in the series, compound 17k , with an IC₅₀ of 5.9 nM for CysLT1. nih.gov This demonstrates that the C-7 position can be modified to enhance potency and selectivity, likely by interacting with a specific sub-pocket of the receptor.

In another study on HIV-1 integrase inhibitors, a series of derivatives were synthesized with substitutions at the C-6 position. mdpi.com The introduction of a 6-((3-fluoro-4-methoxyphenyl)amino) group, combined with a C-3 side chain, resulted in the highly potent compound 20a (IC₅₀ = 0.13 µM), illustrating a successful multi-substitution strategy targeting different regions of the enzyme complex. mdpi.com

QSAR and 3D-QSAR Analysis of 4,5-Difluoro-1H-indole-2-carboxylic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational methods used to correlate the chemical structure of compounds with their biological activity. These models are instrumental in predicting the activity of new derivatives and guiding synthetic efforts. For a QSAR study, a dataset of compounds with varying structural modifications and their corresponding measured biological activities is required.

A typical 2D-QSAR model for a series of compounds might be represented by an equation like:

Biological Activity (e.g., pIC₅₀) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where 'c' represents coefficients and the descriptors can be electronic (e.g., Hammett constants), steric (e.g., Taft parameters), or hydrophobic (e.g., logP) properties of the substituents.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields around the molecules. The output is often visualized as contour maps, indicating regions where modifications would likely enhance or diminish activity.

However, specific QSAR or 3D-QSAR models developed exclusively for derivatives of this compound have not been identified in the surveyed literature. The development of such models would depend on the synthesis and biological evaluation of a focused library of these specific derivatives.

Pharmacophore Modeling and Design of Novel Analogs

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. This model then serves as a template for designing new molecules with potentially improved activity.

The process involves:

Aligning a set of active molecules.

Identifying common chemical features.

Generating a 3D hypothesis of the essential features and their spatial relationships.

This pharmacophore can then be used to screen virtual libraries for novel scaffolds or to guide the modification of existing ones. For the this compound core, a hypothetical pharmacophore would likely include features such as a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor/anionic center (the carboxylic acid), and an aromatic region (the indole ring). The specific influence of the fluorine atoms at the 4 and 5 positions would be a key aspect to model, as they can significantly alter local electronics and binding interactions. Despite the potential utility, specific pharmacophore models derived from and for this compound derivatives are not described in available research.

Computational Approaches in SAR and SPR

Computational chemistry offers a powerful toolkit for exploring SAR and SPR. Beyond QSAR and pharmacophore modeling, methods like molecular docking and molecular dynamics (MD) simulations are crucial.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For a derivative of this compound, docking studies could elucidate how the difluoro-substitution pattern influences binding affinity and selectivity. The fluorine atoms can form specific interactions (e.g., hydrogen bonds, halogen bonds) or alter the conformation of the molecule to better fit the binding pocket.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of binding poses identified through docking.

These computational approaches are foundational to modern drug discovery. However, the application of these methods to generate specific SAR and SPR data for derivatives of this compound is not documented in the accessible scientific literature. Research in this specific area would be necessary to build these detailed computational models.

Pharmacological and Biological Research of 4,5 Difluoro 1h Indole 2 Carboxylic Acid Derivatives

Target Identification and Validation

The therapeutic potential of 4,5-Difluoro-1H-indole-2-carboxylic acid derivatives is being explored through their interaction with various biological targets, including enzymes, receptors, and DNA.

Derivatives of the indole-2-carboxylic acid scaffold have been identified as potent inhibitors of several key enzymes implicated in a range of diseases.

Integrase: As a critical enzyme in the life cycle of HIV-1, integrase is a major target for antiviral drug development. nih.govnih.gov Indole-2-carboxylic acid derivatives have been developed as effective HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.govrsc.orgresearchgate.net These compounds function by chelating the two Mg²⁺ ions within the enzyme's active site. nih.govnih.govmdpi.com Through structural optimization, derivative 20a was developed, which demonstrated a markedly increased integrase inhibitory effect with an IC₅₀ value of 0.13 μM. nih.govnih.govmdpi.com Another derivative, 17a , also showed significant inhibition of integrase with an IC₅₀ value of 3.11 μM. rsc.orgresearchgate.net

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a pivotal target in cancer chemotherapy due to its role in cell cycle regulation. nih.gov A series of 5-substituted-indole-2-carboxamides have been identified as potential dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and CDK2. nih.gov Several of these compounds exhibited potent antiproliferative activity. nih.govnih.gov Specifically, compounds 5i and 5j were highlighted as potential dual EGFR and CDK2 inhibitors. nih.gov Further studies showed that compounds 5d, 5i, 5j, and 5k demonstrated significant activity against CDK2, with IC₅₀ values of 23, 27, 34, and 19 µM, respectively. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): IDO1 and TDO are key enzymes in tryptophan metabolism and are considered promising targets for cancer immunotherapy. nih.gov A variety of indole-2-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against both enzymes. nih.gov One of the most potent dual inhibitors identified was compound 9o-1 , with IC₅₀ values of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov Additionally, a para-benzoquinone derivative, 9p-O , showed strong inhibition against both enzymes, with IC₅₀ values in the double-digit nanomolar range. nih.gov

Aldose Reductase (AR): Aldose reductase is the first enzyme in the polyol pathway, which is implicated in the pathophysiology of diabetic complications. openmedicinalchemistryjournal.comnih.govnih.gov Aldose Reductase Inhibitors (ARIs) are a key therapeutic strategy, and many fall into the class of carboxylic acid derivatives. openmedicinalchemistryjournal.comnih.govresearchgate.net These inhibitors typically possess a polar group that interacts with the "anion-binding pocket" of the enzyme's active site. nih.gov While specific studies on 4,5-difluoro derivatives are not detailed, the indole-based scaffold is recognized for its potential in developing bifunctional aldose reductase inhibitors that also possess antioxidant properties. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 20a | HIV-1 Integrase | 0.13 μM | nih.govnih.govmdpi.com |

| 17a | HIV-1 Integrase | 3.11 μM | rsc.orgresearchgate.net |

| 5k | CDK2 | 19 µM | nih.gov |

| 5d | CDK2 | 23 µM | nih.gov |

| 9o-1 | IDO1 | 1.17 μM | nih.gov |

| 9o-1 | TDO | 1.55 μM | nih.gov |

| 9p-O | IDO1/TDO | Double-digit nM range | nih.gov |

Cannabinoid Receptor 1 (CB1): The CB1 receptor is a G protein-coupled receptor involved in numerous physiological processes. Substituted 1H-indole-2-carboxamides have been synthesized and evaluated as allosteric modulators of the CB1 receptor. nih.gov Structure-activity relationship studies revealed that modulation potency was enhanced by a chloro or fluoro group at the C5 position of the indole (B1671886) ring. nih.gov A potent CB1 allosteric modulator, 12d (5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide), was identified with a binding affinity (Kₑ) of 259.3 nM. researchgate.net

Histamine H3 Receptor (H3R): The H3 receptor is a presynaptic G protein-coupled receptor that modulates the release of histamine and other neurotransmitters, making it a therapeutic target for neuronal disorders. biorxiv.org While research on this compound derivatives specifically targeting H3R is not extensively documented, related heterocyclic structures like 4,5-dihydropyridazin-3-ones have been investigated as H3R inverse agonists. nih.gov The general strategy for H3R ligands involves a basic amine moiety connected via a linker to a central scaffold.

Certain derivatives of indole-2-carboxylic acid have been shown to interact with DNA. A dinuclear copper(II) complex with indole-2-carboxylic acid as the ligand, [Cu₂(C₉H₆O₂N)₄(H₂O)₂]·2H₂O , was synthesized and its binding ability to calf thymus DNA (CT-DNA) was examined. nih.gov The results suggested that the complex likely binds to DNA via an intercalation mode. nih.gov Furthermore, binding mode analysis of the HIV-1 integrase inhibitor 17a revealed that its C6 halogenated benzene (B151609) ring could effectively bind with viral DNA through a π–π stacking interaction. rsc.orgresearchgate.net

In Vitro Biological Activity Assessments

The biological effects of these derivatives have been further characterized through various in vitro assays, particularly focusing on their anticancer and antiviral properties.

Indole derivatives are promising candidates for anticancer agents due to their cytotoxic effects on cancer cells, often with less toxicity toward normal cells. nih.gov Derivatives of 1H-indole-2-carboxylic acid have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

For instance, compound C11 displayed potent inhibitory activities against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B. nih.gov Another study identified compound 4e as having high cytotoxicity, with an average IC₅₀ of 2 µM across MCF-7 (breast), A549 (lung), and HCT (colon) cancer cell lines. nih.gov Indole-aryl amide derivative 5 showed noteworthy selectivity and activity against HT29 (colon), PC3 (prostate), and Jurkat J6 (T-cell leukemia) cells, with IC₅₀ values of 2.61, 0.39, and 0.37 µM, respectively. mdpi.com Furthermore, a series of indole-2-carboxamides, including compounds 5d, 5e, 5h, 5i, 5j, and 5k , were effective against the MCF-7 breast cancer cell line with GI₅₀ values ranging from 0.95 µM to 1.50 µM. nih.gov

| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| 5 | Jurkat J6 (T-cell leukemia) | 0.37 µM | mdpi.com |

| 5 | PC3 (Prostate) | 0.39 µM | mdpi.com |

| 5k | MCF-7 (Breast) | 0.95 µM | nih.gov |

| 4e | MCF-7, A549, HCT | 2.0 µM (average) | nih.gov |

| 5 | HT29 (Colon) | 2.61 µM | mdpi.com |

| 6e, 9l | HepG2, A549, MCF7 | 3.78 - 24.08 µM | researchgate.net |

| C11 | Liver Cancer Lines (Bel-7402, etc.) | Potent Inhibition | nih.gov |

The antiviral properties of indole-2-carboxylate derivatives have been investigated against a spectrum of viruses. nih.govnih.gov As discussed previously, these compounds are effective inhibitors of HIV-1 integrase. nih.govnih.govrsc.org Beyond HIV, studies have shown broader-spectrum antiviral activity. nih.govnih.gov For example, compound 8f exhibited the highest activity against the Coxsackie B3 (Cox B3) virus. nih.govnih.gov Additionally, compound 14f showed potent inhibitory activity against influenza A with an IC₅₀ of 7.53 μmol/L. nih.govnih.gov Structure-activity relationship (SAR) studies have indicated that modifications at various positions on the indole ring can influence antiviral potency. nih.govnih.govresearchgate.net

| Compound | Virus | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 20a | HIV-1 (Integrase Target) | 0.13 µM | nih.govnih.govmdpi.com |

| 17a | HIV-1 (Integrase Target) | 3.11 µM | rsc.orgresearchgate.net |

| 14f | Influenza A | 7.53 µM | nih.govnih.gov |

| 8f | Coxsackie B3 Virus | High Activity (SI = 17.1) | nih.govnih.gov |

Antioxidant Potentials

Derivatives of indole-2-carboxylic acid have been investigated for their ability to counteract oxidative stress by neutralizing free radicals. Research into two series of novel indole-2-carboxylic acid derivatives demonstrated their potential as antioxidant agents. nih.gov In one series of N-substituted derivatives, compound 3g was identified as having high antioxidant activity. nih.gov In a second series of indole-2-carboxamides, compounds 5b and 5c exhibited notable potential. nih.gov The antioxidant capacity of these compounds is often attributed to the indole nucleus's ability to donate a hydrogen atom from the N-H group, thereby stabilizing free radicals. The specific electronic effects of difluoro-substitution on the benzene portion of the indole ring can further enhance this activity by modifying the electron density and reactivity of the molecule.

Immunomodulatory Activity

Derivatives of indole-2-carboxylic acid have emerged as significant modulators of the immune system, particularly through the inhibition of enzymes involved in tryptophan metabolism. Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes that are considered important targets for tumor immunotherapy. nih.govresearchgate.net Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO, with IC50 values in the low micromolar range. nih.gov For instance, compound 9o-1 was found to be a highly potent inhibitor with an IC50 of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov By inhibiting these enzymes, these compounds can prevent the depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment, thereby restoring T-cell function and enhancing anti-tumor immunity.

Anti-parasitic Activity (e.g., Trypanosoma cruzi)

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health issue for which new treatments are needed. sigmaaldrich.comnih.gov Substituted indole derivatives have been identified through phenotypic screening as having activity against T. cruzi. sigmaaldrich.com Medicinal chemistry efforts have focused on optimizing these indole scaffolds to improve their potency and metabolic stability. sigmaaldrich.comnih.gov While some lead compounds showed promising antiparasitic activity in both acute and chronic mouse models of Chagas disease, challenges related to their pharmacokinetic properties have been encountered. sigmaaldrich.com For example, one of the most potent compounds in a series of 4-(2-pyridyl)morpholine derivatives, compound 24 , had a pEC50 of 6.5 against the intracellular parasite. sigmaaldrich.comnih.gov Another potent compound, 56 , which featured a thiomorpholine 1,1-dioxide moiety, also displayed a pEC50 of 6.5. nih.gov

Mycobacterium tuberculosis Growth Inhibition

The rise of multidrug-resistant strains of Mycobacterium tuberculosis (M. tb) has created an urgent need for new antitubercular agents. Indole-2-carboxamides have been identified as a promising class of compounds targeting M. tb. The mechanism of action for many of these compounds is believed to be the inhibition of the mycobacterial membrane protein large 3 (MmpL3) transporter. nih.gov

Research has shown that substitutions on the indole ring significantly impact the anti-TB activity. For example, a 4,6-difluoro analogue, compound 8h , was found to be a potent inhibitor of the drug-sensitive M. tb H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 0.70 μM. nih.gov This potency was considerably higher than that of the first-line anti-TB drug ethambutol (EMB), which has an MIC of 4.89 μM. nih.gov Another related compound, 8g , with 4,6-dichloro substituents, showed even greater activity with an MIC of 0.32 μM, highlighting the influence of halogen substitutions on potency. nih.gov These compounds also demonstrated high selectivity, with minimal cytotoxicity against mammalian Vero cells. nih.gov

Cellular Mechanisms of Action

Induction of Apoptosis

Several derivatives of indole-2-carboxamide have demonstrated potent antiproliferative activity by inducing apoptosis, or programmed cell death, in cancer cells. nih.gov The mechanism often involves the activation of the caspase cascade, which plays a central role in the execution of apoptosis. nih.gov Studies on breast cancer cell lines (MCF-7) showed that certain indole-2-carboxamide derivatives, such as compounds 5d and 5e , were effective in initiating apoptosis. nih.gov These compounds were observed to increase the levels of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, they were shown to activate key executioner caspases, such as Caspase-3, which is responsible for cleaving various cellular proteins and bringing about the morphological changes characteristic of apoptosis. nih.gov

Interference with DNA Replication

A critical mechanism of action for a class of indole-2-carboxylic acid derivatives is the interference with DNA replication processes, particularly through the inhibition of viral enzymes like HIV-1 integrase. nih.govnih.gov This enzyme is essential for the replication of HIV by catalyzing the insertion of viral DNA into the host cell's genome. nih.gov Indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov

The core structure, featuring the indole nucleus and the C2 carboxyl group, is capable of chelating the two Mg²⁺ ions within the active site of the integrase enzyme, which is crucial for its catalytic function. nih.govnih.gov Structural optimization of this scaffold has led to the development of highly potent derivatives. For example, compound 20a demonstrated a marked increase in integrase inhibitory effect, with an IC50 value of 0.13 μM. nih.govnih.gov This interference with the integrase-mediated DNA strand transfer effectively halts the viral replication cycle. nih.gov

Modulation of Biological Pathways

Derivatives of the indole-2-carboxylic acid scaffold have been extensively investigated for their ability to modulate various biological pathways, demonstrating a broad spectrum of therapeutic potential. These derivatives act on specific molecular targets, leading to the inhibition or activation of pathways implicated in a range of diseases, from viral infections to cancer and metabolic disorders.

Antiviral Activity: A significant area of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle. rsc.orgnih.gov These compounds function by chelating the two Mg²⁺ ions within the active site of the integrase enzyme, which is essential for its strand transfer activity. mdpi.comnih.govnih.gov Structural optimization of the indole core has led to the development of potent inhibitors. For instance, the introduction of a C6 halogenated benzene ring was shown to enhance binding with the viral DNA through π–π stacking interactions. rsc.orgnih.gov Further modifications, such as adding a long branch at the C3 position of the indole ring, improved interactions with a hydrophobic cavity near the enzyme's active site, significantly increasing inhibitory effects. mdpi.comnih.gov One such derivative, compound 20a , demonstrated a remarkable integrase inhibitory effect with an IC₅₀ value of 0.13 μM. mdpi.comnih.gov

Anticancer and Immunomodulatory Effects: In the realm of oncology, derivatives of indole-2-carboxylic acid have been identified as potent modulators of pathways critical to cancer cell proliferation and immune evasion.

Enzyme Inhibition: Certain indole-2-carboxamide derivatives have been shown to be dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins in cancer cell signaling. nih.gov Compound 5e was identified as a particularly potent antiproliferative agent, with a strong anti-CDK2 activity (IC₅₀ = 13 nM). nih.gov The antiproliferative activity of these compounds is linked to their ability to induce apoptosis, as evidenced by their effects on markers such as Caspases 3, 8, and 9, Cytochrome C, Bax, and Bcl2. nih.gov

Immunotherapy Targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy. nih.gov A series of 6-acetamido-indole-2-carboxylic acid derivatives were found to be potent dual inhibitors of both IDO1 and TDO, with IC₅₀ values in the low micromolar range. nih.gov Compound 9o-1 emerged as a highly effective dual inhibitor with an IC₅₀ of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov

Other Biological Targets: The versatility of the indole-2-carboxylic acid scaffold extends to other therapeutic areas. Derivatives have been designed as antitubercular agents, with some showing potent activity against Mycobacterium tuberculosis. nih.gov For example, the 4,6-difluoro analogue 8h exhibited a minimum inhibitory concentration (MIC) of 0.70 μM. nih.gov Additionally, other research has explored these derivatives as inhibitors of Fructose-1,6-bisphosphatase (FBPase) for potential anti-diabetic applications and as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.netacs.org

| Compound | Target Pathway/Enzyme | Activity Metric | Value | Disease Area |

|---|---|---|---|---|

| Compound 17a | HIV-1 Integrase | IC₅₀ | 3.11 μM | HIV/AIDS |

| Compound 20a | HIV-1 Integrase | IC₅₀ | 0.13 μM | HIV/AIDS |

| Compound 5e | CDK2 | IC₅₀ | 13 nM | Cancer |

| Compound 9o-1 | IDO1 | IC₅₀ | 1.17 μM | Cancer |

| Compound 9o-1 | TDO | IC₅₀ | 1.55 μM | Cancer |

| Compound 8h | M. tuberculosis | MIC | 0.70 μM | Tuberculosis |

Prodrug Strategies and Targeted Delivery

Prodrug Design: The carboxylic acid group at the C2 position of the indole ring is an ideal functional handle for prodrug modification. nih.gov Esterification is a common and generally applicable strategy to mask the polar carboxylic acid, converting it into a more lipophilic ester. nih.govnih.gov This modification can significantly enhance the molecule's ability to cross cell membranes via passive diffusion. nih.gov Once inside the body or target cell, the ester linkage can be cleaved by ubiquitous esterase enzymes, releasing the active carboxylic acid parent drug. nih.gov This approach has been successfully used for various drugs to improve oral bioavailability. nih.gov

A more sophisticated prodrug strategy involves conjugating the indole-based derivative to another molecule to enhance its therapeutic index. For example, kinetically inert platinum(IV) complexes have been developed as prodrugs for platinum(II) anticancer agents. mdpi.com In one study, an indole-based derivative, 5-benzyloxyindole-3-acetic acid , was incorporated as an axial ligand in such a platinum(IV) complex. This strategy not only facilitates delivery of the cytotoxic platinum agent but can also introduce additional biological activity from the indole ligand itself, potentially leading to synergistic anticancer effects. mdpi.com